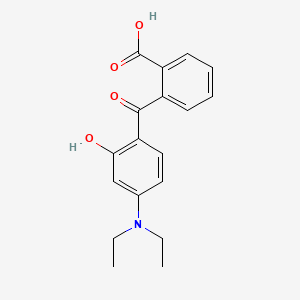

2-(4-Diethylamino-2-hydroxybenzoyl)benzoicacid

説明

特性

IUPAC Name |

2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-19(4-2)12-9-10-15(16(20)11-12)17(21)13-7-5-6-8-14(13)18(22)23/h5-11,20H,3-4H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNKTJPBXAZUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027604 | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-23-4 | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5809-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-(DIETHYLAMINO)-2-HYDROXYBENZOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4K32L28QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis from 3-diethylaminophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a key intermediate in the manufacturing of various organic molecules, including the UVA filter Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).[1] The primary and most established method for this synthesis is the Friedel-Crafts acylation of 3-diethylaminophenol with phthalic anhydride.[2][3] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the experimental workflow.

Chemical and Physical Properties

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is a light-colored powder with the following properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₄[4][5][6][7][8] |

| Molecular Weight | 313.35 g/mol [5][6][7][8] |

| Melting Point | 180°C (decomposition)[4][9] |

| Appearance | Light colored powder[4] |

| Solubility | Soluble in Dimethylformamide[4] |

| CAS Number | 5809-23-4[4][5] |

Synthesis via Friedel-Crafts Acylation

The core of the synthesis involves the electrophilic aromatic substitution reaction between 3-diethylaminophenol and phthalic anhydride.[2][3] The reaction is typically carried out in a suitable solvent, such as toluene, or under molten conditions to reduce the environmental impact.[10][11]

Reaction Mechanism

The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion intermediate from phthalic anhydride, which then attacks the electron-rich aromatic ring of 3-diethylaminophenol. The diethylamino group and the hydroxyl group on the phenol ring are activating groups, directing the substitution to the ortho and para positions. The major product formed is the result of acylation at the position ortho to the hydroxyl group and para to the diethylamino group.

Experimental Workflow

The general workflow for the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is outlined below.

Detailed Experimental Protocols

Two primary protocols are presented here: a solvent-based method using toluene and a molten-state method.

Protocol 1: Synthesis in Toluene

This method is a common approach utilizing an organic solvent for the reaction medium.[3][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Diethylaminophenol | 165.23 | 99 g | 0.60 |

| Phthalic Anhydride | 148.12 | 93.2 g | 0.63 |

| Toluene | - | 460 ml | - |

| n-Hexanol | - | 2 x 90 ml | - |

Procedure:

-

To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 99 g (0.60 mol) of 3-diethylaminophenol, 93.2 g (0.63 mol) of phthalic anhydride, and 460 ml of toluene under a nitrogen atmosphere.[3]

-

Heat the mixture to reflux temperature.[3]

-

After 2 hours of reaction, distill off approximately 300 g of toluene over 30 minutes.[3]

-

Continue to stir the mixture under reflux for an additional 3 hours.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Filter the resulting precipitate by suction.[3]

-

Wash the filter cake successively with 90 ml of toluene and then with 2 x 90 ml of n-hexanol.[3]

-

The resulting hexanol-moist acid can be used directly in subsequent reactions or dried. The yield of the pink-colored 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is approximately 169 g (90%).[3]

Protocol 2: Molten-State Synthesis

This method offers a greener alternative by minimizing the use of organic solvents.[10]

Materials:

| Reagent | Molar Ratio |

| 3-N,N-diethylaminophenol | 1 |

| Phthalic Anhydride | 1 - 1.4 |

Procedure:

-

In a three-neck flask equipped with a stirrer and reflux device, add 3-N,N-diethylaminophenol and phthalic anhydride.[10]

-

Heat the mixture to 100-130°C with stirring, allowing the reactants to melt and react.[10]

-

Continue heating until a large amount of solid product forms.[10]

-

Stop heating and allow the solid to cool slightly.[10]

-

Add a small amount of toluene to disperse the solid and continue the reaction with heating and stirring for 2-5 hours.[10]

-

After the reaction, cool the mixture to approximately 60°C and adjust the pH to 8-12 by adding a NaOH solution.[10]

-

Heat the mixture to about 90°C and stir for 1-3 hours.[10]

-

Cool the mixture and dissolve the solid in an appropriate amount of water.[10]

-

Separate the upper toluene layer.[10]

-

Acidify the aqueous layer by dropwise addition of dilute hydrochloric acid to a pH of 3-6, causing the product to precipitate.[10]

-

Collect the solid by suction filtration.[10]

-

Recrystallize the product from a mixture of toluene and absolute ethanol (1:1) and dry to obtain the final product.[10]

Characterization Data

The synthesized 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can be characterized using various spectroscopic methods.

| Analysis | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ 12.65 (s, 1H), 8.07 (dd, 1H), 7.58 (td, 1H), 7.51 (td, 1H), 7.34 (dd, 1H), 6.91 (d, 1H), 6.11 (d, 1H), 6.03 (dd, 1H), 3.37 (q, 4H), 1.18 (t, 6H)[9][12] |

| ¹³C-NMR (125 MHz, CDCl₃) | δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, 12.5[12] |

| HRMS (EI) | Calculated for C₁₈H₁₉NO₄ [M]⁺: 313.1314, Found: 313.1313[12] |

Conclusion

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid from 3-diethylaminophenol is a well-established process crucial for various industrial applications. The Friedel-Crafts acylation route, with its variations in solvent usage, offers flexibility for different manufacturing scales and environmental considerations. The provided protocols and characterization data serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents [patents.google.com]

- 2. EP1506159B1 - Method for producing 2-(4-n, n-dialkylamino-2-hydroxybenzoyl)benzoates - Google Patents [patents.google.com]

- 3. US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates - Google Patents [patents.google.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]

- 10. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Photophysical Properties of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the photophysical properties of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. While direct and extensive experimental data for this specific acid is limited in publicly accessible literature, this document extrapolates its likely characteristics based on the well-documented properties of its derivatives, particularly its hexyl ester, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), a common UVA filter in sunscreens. This guide covers the fundamental chemical properties, synthesis, expected photophysical behavior including absorption and emission characteristics, and the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). Detailed experimental protocols for characterizing these properties are also provided.

Introduction

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is a benzophenone derivative characterized by a diethylamino group and a hydroxyl group on one of the phenyl rings. This substitution pattern is common in molecules that exhibit interesting photophysical properties, including strong ultraviolet (UV) absorption and fluorescence. Its primary known application is as a key intermediate in the synthesis of UVA filters, such as Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB).[1][2] The core structure suggests the potential for Excited State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift in its fluorescence spectrum. Understanding the photophysical properties of this core molecule is crucial for the development of novel UV absorbers, fluorescent probes, and other photosensitive materials.

Chemical and Physical Properties

The fundamental properties of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₄ | [3][4] |

| Molecular Weight | 313.35 g/mol | [3][4] |

| CAS Number | 5809-23-4 | [5] |

| Appearance | Light-colored powder | [5] |

| Melting Point | 180°C (decomposes) | [5][6] |

| Solubility | Soluble in Dimethylformamide | [5] |

| pKa | 3.27 ± 0.36 (Predicted) | [5] |

Synthesis

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is typically achieved through the reaction of 3-N,N-diethylaminophenol with phthalic anhydride.[7][8] The reaction can be carried out in a solvent such as toluene under reflux conditions.[1][8] An alternative "molten state" synthesis has also been developed to reduce the use of solvents.[7]

A general synthetic workflow is depicted below.

Photophysical Properties

Direct, published quantitative photophysical data for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is scarce. However, based on its chemical structure and data from its hexyl ester derivative (DHHB), we can infer its key photophysical characteristics.

Absorption and Emission

The compound is expected to be a strong absorber of UVA radiation due to its benzophenone core and electron-donating substituents. The hexyl ester, DHHB, has a prominent absorption peak around 354 nm.[9] The acid form is likely to have a similar absorption maximum.

The molecule is also expected to be fluorescent. The emission properties are likely to be highly dependent on the solvent environment due to the potential for ESIPT.

The table below summarizes the known photophysical data for the closely related hexyl ester, which serves as a proxy for the acid's expected behavior.

| Parameter | Value (for Hexyl Ester, DHHB) | Solvent | Reference |

| Absorption Maximum (λ_abs) | 354 nm | Ethanol | [9] |

| Molar Absorptivity (ε) | 39,000 M⁻¹cm⁻¹ at 354 nm | Ethanol | [9] |

| Emission Maximum (λ_em) | ~400-550 nm (broad) | Various | [10] |

Excited State Intramolecular Proton Transfer (ESIPT)

The presence of a hydroxyl group ortho to the carbonyl linker creates a pre-formed intramolecular hydrogen bond. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton from the hydroxyl group to the carbonyl group. This process, known as ESIPT, results in the formation of a transient keto-tautomer in the excited state.[11][12]

This keto-tautomer is energetically distinct from the initial enol form and typically has a lower excited-state energy. Radiative relaxation from this tautomeric state back to the ground state results in fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the emission from the enol form. The ground state of the keto-tautomer is generally unstable, and the molecule rapidly reverts to the enol form.

The ESIPT process is a key de-excitation pathway for many UV absorbers, as it allows for the efficient dissipation of absorbed UV energy as heat and less harmful, longer-wavelength light.[13]

Experimental Protocols

To fully characterize the photophysical properties of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, the following experimental procedures are recommended.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum, absorption maximum (λ_abs), and molar absorptivity (ε).

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, cyclohexane) of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity at the absorption maximum.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the emission maximum (λ_em).

Methodology:

-

Using the diluted solutions from the absorption measurements (ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects), record the fluorescence emission spectra using a spectrofluorometer.[14]

-

Excite the sample at or near its absorption maximum.

-

Record the emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength.

-

To obtain the excitation spectrum, set the emission monochromator to the emission maximum and scan the excitation wavelengths.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.[15]

Methodology:

-

Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[16][17]

-

Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength is kept low (< 0.1).[14][15]

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_X) can be calculated using the following equation[15][18]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

References

- 1. data.epo.org [data.epo.org]

- 2. TW202122369A - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate - Google Patents [patents.google.com]

- 3. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]

- 7. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 8. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and Application of Diethylamino hydroxybenzoyl hexyl benzoate_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.horiba.com [static.horiba.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (CAS 5809-23-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid, identified by CAS number 5809-23-4. This document is intended for an audience of researchers, scientists, and professionals in drug development and related fields. It presents a consolidation of key data, detailed experimental protocols, and visual representations of its synthetic pathway and mechanism of action as a crucial intermediate.

Chemical Structure and Identification

2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound featuring a benzophenone core with diethylamino, hydroxyl, and carboxylic acid functional groups.

Structure:

Chemical Structure of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 5809-23-4[1][2][3][4] |

| Molecular Formula | C₁₈H₁₉NO₄[1][3][4] |

| Molecular Weight | 313.35 g/mol [1][3] |

| IUPAC Name | 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid[3] |

| InChI | InChI=1S/C18H19NO4/c1-3-19(4-2)12-9-10-15(16(20)11-12)17(21)13-7-5-6-8-14(13)18(22)23/h5-11,20H,3-4H2,1-2H3,(H,22,23)[3][4] |

| InChIKey | FQNKTJPBXAZUGC-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O[3] |

| Synonyms | 2-(4-N,N-Diethylamino-2-hydroxybenzoyl)-benzoic acid, 2-Carboxy-4'-diethylamino-2'-hydroxybenzophenone, 2-Hydroxy-4-(diethylamino)-2'-carboxybenzophenone[4] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is presented in Table 2.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Form | White to light yellow/red powder/crystal | [2][5] |

| Melting Point | 180 °C (decomposes) | [1][2] |

| Boiling Point (Predicted) | 537.1 ± 45.0 °C | [2][5] |

| Density (Predicted) | 1.256 g/cm³ | [1] |

| pKa (Predicted) | 3.27 ± 0.36 | [1][2] |

| Solubility | Soluble in Dimethylformamide | [1][2] |

| LogP (Predicted) | 3.16760 | [1] |

| Flash Point | 278.7 ± 28.7 °C | [6] |

| Refractive Index (Predicted) | 1.627 | [6] |

Spectroscopic Data

Key spectroscopic data for the characterization of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid are provided below.

¹H-NMR (500 MHz, CDCl₃): δ 12.65 (s, 1H), 8.07 (dd, J = 7.8, 0.9 Hz, 1H), 7.58 (td, J = 7.6, 1.4 Hz, 1H), 7.51 (td, J = 7.8, 1.4 Hz, 1H), 7.34 (dd, J = 7.6, 1.1 Hz, 1H), 6.91 (d, J = 8.9 Hz, 1H), 6.11 (d, J = 2.5 Hz, 1H), 6.03 (dd, J = 9.2, 2.5 Hz, 1H), 3.37 (q, J = 7.1 Hz, 4H), 1.18 (t, J = 7.1 Hz, 6H).[2][7]

¹³C-NMR (500 MHz, CDCl₃): δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, 12.5.[2][7]

Experimental Protocols

Synthesis of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid

This compound is typically synthesized via a Friedel-Crafts acylation reaction between 3-diethylaminophenol and phthalic anhydride.

Experimental Procedure:

-

In a reactor equipped with a stirrer, constant pressure dropping funnel, and a reflux condenser, 3-N,N-diethylaminophenol and phthalic anhydride are added.[8]

-

The mixture is heated to a molten state (100-130 °C) and stirred.[8]

-

After the formation of a significant amount of solid product, a small amount of toluene is added to disperse the solid, and the reaction is continued.[8]

-

The total reaction time is typically 2-5 hours.[8]

-

After cooling, a sodium hydroxide solution is added to adjust the pH to 8-12, and the mixture is heated to approximately 90°C for 1-3 hours to decompose colored by-products.[8]

-

The resulting mixture is dissolved in water, and the upper toluene layer is separated.[8]

-

The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 3-6 to precipitate the product.[8]

-

The solid is collected by filtration, dried, and recrystallized from a toluene:ethanol (1:1) mixture to yield the final product.[8]

Synthesis workflow for 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid.

Applications in Synthesis

The primary application of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is as a key intermediate in the synthesis of other commercially important chemicals.

Synthesis of Rhodamine Derivatives

This compound serves as a precursor for the synthesis of various rhodamine dyes. Rhodamines are highly fluorescent compounds widely used as colorants and in biotechnology as staining agents. The synthesis involves an acid-promoted Friedel-Crafts acylation procedure with substituted phenols or anilines.[2]

Synthesis of UV Filters

A significant industrial application is in the production of UV-A filters for sunscreens and cosmetic products. Specifically, it is a precursor to Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), a photostable organic UV filter. The synthesis involves the esterification of the carboxylic acid group with n-hexanol.[9]

Synthetic applications of 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid.

Biological Relevance and Mechanism of Action of Derivatives

While 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid itself is primarily an intermediate, its derivative, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), has significant biological relevance as a UV-A filter.

DHHB functions by absorbing high-energy UV-A radiation and dissipating it as lower-energy thermal radiation, thereby preventing the UV rays from penetrating the skin and causing cellular damage. It exhibits high absorption in the UV-A range, with a peak at approximately 354 nm.[10] This photoprotective mechanism is crucial in preventing photoaging and reducing the risk of skin cancer.

Mechanism of action of DHHB, a derivative of CAS 5809-23-4.

Safety and Handling

Based on available safety data sheets, 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Precautions for safe handling include:

-

Handling in a well-ventilated area.[6]

-

Wearing suitable personal protective equipment, including gloves, eye protection, and respiratory protection.[11]

-

Avoiding the formation of dust and aerosols.[6]

-

Washing hands thoroughly after handling.[11]

For storage, the compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion

2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (CAS 5809-23-4) is a well-characterized organic compound with significant industrial importance as a key intermediate. Its primary utility lies in the synthesis of rhodamine-based dyes and, most notably, in the production of the effective and photostable UV-A filter, Diethylamino Hydroxybenzoyl Hexyl Benzoate. The synthetic routes are well-established, and its chemical and physical properties have been thoroughly documented. This guide provides essential technical information to support its use in research, development, and manufacturing.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]

- 3. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 5809-23-4: 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoi… [cymitquimica.com]

- 5. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid price,buy 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 9. US20050165099A1 - Method for producing 2-(4-n,n-dialkylamino-2-hydroxybenzol)benzoates - Google Patents [patents.google.com]

- 10. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (CAS No. 5809-23-4; Formula: C18H19NO4), a compound of interest in pharmaceutical research and as a UV filter.[1] Due to the limited availability of extensive public quantitative solubility data, this document combines reported qualitative and quantitative data with a theoretical framework for solubility prediction. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values in their specific laboratory settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 313.35 g/mol | [2] |

| Appearance | White to light yellow to light red powder/crystal | [3] |

| Melting Point | 180°C (decomposition) | [3] |

| pKa | 3.27±0.36 (Predicted) | [3] |

| LogP | 3.8 (Predicted) | [2] |

Solubility Profile

The solubility of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is influenced by its molecular structure, which contains both a polar carboxylic acid group and a relatively non-polar diethylamino-substituted benzoyl group. This amphiphilic nature results in varied solubility across different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid in common organic solvents. It is important to note that temperature can significantly affect solubility, and the data should be considered within the context of the specified conditions, if available.

| Solvent | CAS Number | Solubility | Temperature (°C) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 50 mg/mL | Not Specified | Not Specified | [4] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | Not Specified | Not Specified | [3] |

| Methanol | 67-56-1 | Soluble | Not Specified | Not Specified | |

| Ethanol | 64-17-5 | More soluble (than in water) | Not Specified | Not Specified | [5] |

| Glacial Acetic Acid | 64-19-7 | Sparingly soluble | Not Specified | Not Specified | |

| Chloroform | 67-66-3 | Very slightly soluble | Not Specified | Not Specified | |

| Water | 7732-18-5 | Practically insoluble | Not Specified | Not Specified |

Note: "Soluble" and other qualitative descriptors are as reported in the literature and lack specific quantitative values. Researchers are encouraged to determine the quantitative solubility for their specific applications using the protocols outlined in this guide.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, the following experimental protocols are recommended.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Equilibration: Place the container in a constant temperature shaker or incubator. Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. A portion of the supernatant is then carefully removed. To ensure the removal of all solid particles, the supernatant should be filtered through a chemically inert, fine-pore membrane filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved compound in the clear, filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Caption: Workflow of the Shake-Flask Method for solubility determination.

Potentiometric Titration Method

For ionizable compounds like 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, potentiometric titration can be a powerful method to determine its solubility, particularly its pH-dependent solubility profile.

Principle: This method involves the titration of a saturated solution of the compound with a strong acid or base. The change in pH is monitored, and the solubility can be calculated from the titration curve.

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of the compound in the desired solvent system as described in the shake-flask method (steps 1 and 2).

-

Titration Setup: Calibrate a pH meter with appropriate standard buffers. Place a known volume of the filtered, saturated solution into a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the pKa of the compound and the nature of the solvent. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point(s) on the titration curve can be used to determine the concentration of the dissolved compound, and thus its solubility under the experimental conditions. This method is particularly useful for determining the intrinsic solubility of ionizable compounds.[6][7][8]

Caption: Key factors influencing the solubility of the compound.

Conclusion

The solubility of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data is not widely available in the public domain, this guide provides the currently known qualitative and quantitative information. For precise and application-specific solubility values, it is highly recommended that researchers perform their own determinations using the detailed experimental protocols provided. The shake-flask method offers a robust approach for determining equilibrium solubility, while potentiometric titration can provide valuable insights into the pH-dependent solubility of this ionizable compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. The information presented herein is intended to support research, drug development, and quality control activities where the characterization of this molecule is essential. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a workflow diagram illustrating the NMR analysis process.

Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid were obtained in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (500 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.65 | s | - | 1H | -COOH |

| 8.07 | dd | 7.8, 0.9 | 1H | Ar-H |

| 7.58 | td | 7.6, 1.4 | 1H | Ar-H |

| 7.51 | td | 7.8, 1.4 | 1H | Ar-H |

| 7.34 | dd | 7.6, 1.1 | 1H | Ar-H |

| 6.91 | d | 8.9 | 1H | Ar-H |

| 6.11 | sd | 2.5 | 1H | Ar-H |

| 6.03 | dd | 9.2, 2.5 | 1H | Ar-H |

| 3.37 | q | 7.1 | 4H | -N(CH₂CH₃)₂ |

| 1.18 | t | 7.1 | 6H | -N(CH₂CH₃)₂ |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, sd = singlet of doublets

Table 2: ¹³C NMR Spectral Data of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (500 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 199.0 | C=O |

| 167.5 | C=O (acid) |

| 165.2 | Ar-C |

| 153.6 | Ar-C |

| 140.6 | Ar-C |

| 134.6 | Ar-C |

| 131.6 | Ar-C |

| 130.4 | Ar-C |

| 129.5 | Ar-C |

| 128.9 | Ar-C |

| 127.6 | Ar-C |

| 110.1 | Ar-C |

| 103.5 | Ar-C |

| 96.7 | Ar-C |

| 44.5 | -N(CH₂CH₃)₂ |

| 12.5 | -N(CH₂CH₃)₂ |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.[2][3][4][5][6]

2.1 Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][5]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][6] The sample should be fully dissolved to form a homogenous solution. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue dampened with ethanol to remove any fingerprints or dust.

2.2 NMR Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge. Place the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of the ¹H and ¹³C nuclei to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Acquisition of Spectra:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

2.3 Data Processing

-

Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or an internal standard such as TMS (δ = 0 ppm).

-

Integration and Peak Picking: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. For both ¹H and ¹³C NMR, the exact chemical shifts of the peaks are determined.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the NMR experimental process.

References

Key Intermediates in the Synthesis of Thermosensitive Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates involved in the synthesis of two prominent classes of thermosensitive dyes: those based on crystal violet lactone (CVL) and fluoran structures. This document details the synthetic pathways, key intermediates, and experimental protocols for their preparation, offering valuable insights for researchers and professionals in chemistry and materials science.

Introduction to Thermosensitive Dyes

Thermochromic dyes are compounds that exhibit a reversible change in color in response to temperature fluctuations. This property is primarily based on the chemistry of leuco dyes, which can exist in a colored and a colorless form.[1][2] The transition between these two states is often triggered by a change in the molecular structure, such as the opening and closing of a lactone ring.[3][4][5] This guide focuses on the synthesis of the foundational leuco dye structures, which are the key components in thermochromic formulations.

Crystal Violet Lactone (CVL) Based Dyes

Crystal violet lactone is a widely used leuco dye that forms a vibrant violet color in its open, colored state.[6] Its synthesis is a multi-step process involving several key intermediates. The overall synthesis involves the reaction of urea, p-dimethylaminobenzaldehyde, N,N-dimethylaniline, and m-dimethylaminobenzoic acid.[6][7][8]

Key Intermediates in CVL Synthesis

The primary intermediates in the synthesis of Crystal Violet Lactone are:

-

Schiff Base: Formed from the reaction of p-dimethylaminobenzaldehyde and urea.[7][9]

-

Urea Intermediate: The product of the reaction between the Schiff base and N,N-dimethylaniline.[7][9]

-

Leuco Crystal Violet Lactone (LCVL): The colorless precursor to CVL, formed by the condensation of the urea intermediate with m-dimethylaminobenzoic acid.[6]

Synthetic Pathway of Crystal Violet Lactone

The synthesis of CVL can be visualized as a four-stage process, starting from readily available aromatic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103694125A - Preparation method of paradimethylaminobenzaldehyde - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. 4-Dimethylaminobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Page loading... [guidechem.com]

- 7. CN106565650A - Synthetic method for crystal violet lactone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic method for crystal violet lactone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: Molecular Structure, Functional Groups, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, functional groups, physicochemical properties, and synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. This compound serves as a key intermediate in the synthesis of commercially significant ultraviolet (UV) filters, such as Diethylamino hydroxybenzoyl hexyl benzoate (DHHB).

Molecular Structure and Functional Groups

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (CAS No: 5809-23-4) is an organic compound with the chemical formula C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol .[1] Its structure is characterized by a benzophenone core, which consists of two benzene rings connected by a carbonyl group (ketone). The molecule possesses several key functional groups that dictate its chemical properties and reactivity:

-

Carboxylic Acid: The benzoic acid moiety provides an acidic carboxyl group (-COOH). This group can donate a proton, making the compound a weak acid.[2]

-

Tertiary Amine: A diethylamino group (-N(CH₂CH₃)₂) is attached to one of the phenyl rings. This functional group imparts basic properties to the molecule.[3]

-

Phenol: A hydroxyl group (-OH) is also attached to the same phenyl ring as the diethylamino group, classifying it as a phenol.

-

Ketone: The carbonyl group (C=O) linking the two aromatic rings is a ketone, specifically a benzophenone derivative.

The strategic placement of the electron-donating diethylamino and hydroxyl groups on one phenyl ring and the electron-withdrawing carboxylic acid group on the other influences the molecule's electronic properties and its significant absorption of UV radiation.[2][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₄ | [1][5] |

| Molecular Weight | 313.35 g/mol | [1] |

| CAS Number | 5809-23-4 | [5] |

| Appearance | Light colored or white to off-white crystalline powder | [4][5] |

| Melting Point | 180°C (decomposes) | [5][6] |

| Boiling Point | 537.143 °C at 760 mmHg | [5][7] |

| pKa | 3.27 ± 0.36 (Predicted) | [5] |

| logP | 3.8 | |

| Solubility | Soluble in Dimethylformamide (DMF) | [5] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H-NMR (500 MHz, CDCl₃) | δ 12.65 (s, 1H), 8.07 (dd, J = 7.8, 0.9 Hz, 1H), 7.58 (td, J = 7.6, 1.4 Hz, 1H), 7.51 (td, J = 7.8, 1.4 Hz, 1H), 7.34 (dd, J = 7.6, 1.1 Hz, 1H), 6.91 (d, J = 8.9 Hz, 1H), 6.11 (d, J = 2.5 Hz, 1H), 6.03 (dd, J = 9.2, 2.5 Hz, 1H), 3.37 (q, J = 7.1 Hz, 4H), 1.18 (t, J = 7.1 Hz, 6H) | [7][8] |

| ¹³C-NMR (125 MHz, CDCl₃) | δ 199.0, 167.5, 165.2, 153.6, 140.6, 134.6, 131.6, 130.4, 129.5, 128.9, 127.6, 110.1, 103.5, 96.7, 44.5, 12.5 | [6][8] |

Experimental Protocols: Synthesis

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is typically achieved through the Friedel-Crafts acylation of 3-diethylaminophenol with phthalic anhydride. Several methods have been reported, with variations in solvents and reaction conditions.

Method 1: Toluene Reflux

This method involves the reaction of 3-N,N-diethylaminophenol and phthalic anhydride in toluene.

Procedure:

-

A solution of 3-diethylaminophenol (10.00 g, 60.52 mmol) and phthalic anhydride (8.96 g, 60.52 mmol) in toluene (50 mL) is refluxed under a nitrogen atmosphere for 4 hours.[8]

-

The reaction mixture is then cooled to 50-60°C.[8]

-

A 35% (w/w) aqueous solution of sodium hydroxide (50 mL) is added, and the mixture is heated to 90°C for 6 hours.[8]

-

After cooling, the resulting mixture is poured into 200 g of ice and acidified with concentrated hydrochloric acid.[8]

-

The mixture is allowed to stand at room temperature for 2 hours, leading to the precipitation of the product.[8]

-

The solid is collected by filtration and recrystallized from ethanol to yield the final product.[8]

Method 2: Molten State Synthesis

This method offers a more environmentally friendly approach by reducing the amount of solvent used.

Procedure:

-

In a reactor equipped with a stirrer, constant pressure dropping funnel, and reflux device, add 3-N,N-diethylaminophenol and phthalic anhydride (material ratio of 1:1 to 1:1.4).[4]

-

Heat the mixture to 100-130°C to achieve a molten state and stir.[4]

-

As a large amount of solid product forms, add a small amount of toluene dropwise to disperse the solid and continue the reaction. The total reaction time is 2-5 hours.[9]

-

After the reaction, cool the mixture to approximately 60°C and add a sodium hydroxide solution dropwise to adjust the pH to 8-12. Heat the mixture to about 90°C and stir for 1-3 hours.[9]

-

Cool the mixture and dissolve the solid in water. Separate the upper toluene layer.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-6 to precipitate the product.[9]

-

Collect the solid by suction filtration, and recrystallize from a toluene:ethanol (1:1) mixture, followed by drying.[9]

Logical Workflow of Synthesis

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid follows a clear logical progression from starting materials to the final product, as illustrated in the diagram below.

References

- 1. Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) — high performance protection against UV-induced free radicals in skin [cosmeticsbusiness.com]

- 2. CAS 5809-23-4: 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoi… [cymitquimica.com]

- 3. Influence of the Solvent Environment on the Ultrafast Relaxation Pathways of a Sunscreen Molecule Diethylamino Hydroxybenzoyl Hexyl Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]

- 6. Diethylamino hydroxybenzoyl hexyl benzoate - Wikipedia [en.wikipedia.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate | C24H31NO4 | CID 10111431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

Physical properties like melting point and appearance of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid

An In-depth Technical Guide to 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, a key intermediate in the synthesis of various chemical entities, including UV filters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, also known by its CAS number 5809-23-4, is a benzophenone derivative.[1][2] Its appearance is typically a light-colored powder, ranging from white to light yellow or even light red crystalline powder.[1] The compound is soluble in dimethylformamide.[1]

Data Presentation: Physical and Chemical Properties

The quantitative physical and chemical data for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉NO₄ | [1][2] |

| Molecular Weight | 313.35 g/mol | [1][3][4] |

| Appearance | White to light yellow to light red powder/crystal | [1] |

| Melting Point | 180°C (decomposes) | [1][5][6] |

| Boiling Point | 537.143 °C at 760 mmHg | [1][7] |

| Density | 1.256 g/cm³ | [1][7] |

| Flash Point | 278.654 °C | [1][7] |

| Solubility | Soluble in Dimethylformamide | [1] |

| pKa (Predicted) | 3.27 ± 0.36 | [1] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid. The determination of physical properties such as melting point would typically be carried out using standard analytical techniques like Differential Scanning Calorimetry (DSC) or a melting point apparatus, and appearance is determined by visual inspection.

Synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid

A widely used method for synthesizing the title compound involves the reaction of 3-diethylaminophenol with phthalic anhydride.[8]

Materials:

-

3-Diethylaminophenol

-

Phthalic anhydride

-

Toluene

-

Sodium hydroxide (NaOH) solution (e.g., 35% w/w)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 3-diethylaminophenol (1.0 eq.) and phthalic anhydride (1.0 eq.) in toluene is refluxed under a nitrogen atmosphere for approximately 4 hours.[8]

-

The reaction mixture is then cooled to a temperature of 50-60°C.[8]

-

A 35% (w/w) aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 6 hours.[8]

-

The resulting mixture is poured into ice and then acidified with concentrated HCl.[8]

-

The mixture is allowed to stand at room temperature for 2 hours to facilitate precipitation.[8]

-

The precipitated solid is collected by filtration.[8]

-

The crude product is purified by recrystallization from ethanol and then dried to yield the final product, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid.[8]

An alternative, more environmentally friendly "green" synthesis method involves reacting 3-N,N-diethylaminophenol and phthalic anhydride in a molten state at 100-130°C, which significantly reduces the use of solvents like toluene.[9]

Workflow and Process Visualization

The logical flow of the synthesis process is a critical aspect for reproducibility and scale-up. The following diagrams illustrate the key workflows.

Synthesis Workflow Diagram

Caption: General synthesis workflow for 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid.

References

- 1. lookchem.com [lookchem.com]

- 2. 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | CID 79878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 5809-23-4 [chemicalbook.com]

- 7. 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid, CAS No. 5809-23-4 - iChemical [ichemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basicity of the Diethylamino Group

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diethylamino group, -N(CH₂CH₃)₂, is a common functional group in organic chemistry and is particularly prevalent in active pharmaceutical ingredients (APIs). Its basicity is a critical physicochemical property that significantly influences a molecule's solubility, lipophilicity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the factors governing the basicity of the diethylamino group is therefore essential for rational drug design and development. This guide provides a comprehensive overview of the electronic and structural factors that determine the basicity of the diethylamino moiety, supported by quantitative data and detailed experimental protocols for its measurement.

Understanding Basicity: The pKa of the Conjugate Acid

The basicity of an amine is most effectively quantified by the pKa of its conjugate acid.[1] For a generic amine, R₃N, the equilibrium in an aqueous solution is as follows:

R₃N + H₂O ⇌ R₃NH⁺ + OH⁻

The base dissociation constant, Kb, is a measure of this equilibrium. However, it is more common in the literature to refer to the pKa of the conjugate acid, R₃NH⁺.[2] The relationship between pKa and pKb is given by the equation: pKa + pKb = 14 at 25°C. A higher pKa value for the conjugate acid corresponds to a stronger base.[3] The diethylammonium ion, the conjugate acid of diethylamine, has a pKa of approximately 10.98, indicating that diethylamine is a moderately strong base.[1][4]

Factors Influencing the Basicity of the Diethylamino Group

The basicity of the diethylamino group is a result of a complex interplay of several factors, including inductive effects, steric hindrance, and solvation effects.

Inductive Effect

Alkyl groups, such as the two ethyl groups in the diethylamino moiety, are electron-donating.[2] They increase the electron density on the nitrogen atom through the sigma bonds, a phenomenon known as the positive inductive effect (+I).[5] This increased electron density makes the lone pair of electrons on the nitrogen more available for donation to a proton, thereby increasing the basicity of the amine.[2] Consequently, alkylamines are generally more basic than ammonia.[5]

Steric Hindrance

The presence of bulky alkyl groups around the nitrogen atom can impede the approach of a proton, a phenomenon known as steric hindrance.[5] This can decrease the basicity of the amine. While the two ethyl groups in diethylamine are larger than the hydrogen atoms in ammonia, the steric hindrance is not as pronounced as in a tertiary amine like triethylamine. This contributes to diethylamine being a stronger base than triethylamine in aqueous solutions.

Solvation Effects

In protic solvents like water, the conjugate acid of an amine is stabilized by hydrogen bonding.[5] The extent of this stabilization depends on the number of hydrogen atoms available on the nitrogen. Primary ammonium ions (RNH₃⁺) can form three hydrogen bonds, secondary ammonium ions (R₂NH₂⁺) can form two, and tertiary ammonium ions (R₃NH⁺) can form only one. Greater solvation stabilizes the conjugate acid, shifting the equilibrium towards the protonated form and thus increasing the basicity of the amine.[5] For diethylamine, a secondary amine, its conjugate acid is well-solvated, contributing to its strong basicity.

The interplay of these three factors determines the overall basicity of an amine in an aqueous solution. For aliphatic amines, the general order of basicity is often found to be secondary > primary > tertiary.

Quantitative Comparison of Basicity

To contextualize the basicity of the diethylamino group, the following table presents the pKa values of the conjugate acids of several amines.

| Amine | Structure | Type | pKa of Conjugate Acid |

| Ammonia | NH₃ | - | 9.21[6] |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.81[7][8] |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.98 [1][4] |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75[9][10] |

| Aniline | C₆H₅NH₂ | Aromatic | 4.6[11] |

Note: pKa values are for the corresponding ammonium ions in aqueous solution at or near 25°C.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of an amine.[12][13] The technique involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while monitoring the pH of the solution with a pH meter.[13]

Detailed Methodology

1. Apparatus:

-

pH meter with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl)[14]

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

2. Reagents:

-

Analyte Solution: A precisely known concentration of the amine (e.g., 0.1 M diethylamine) in deionized water.

-

Titrant Solution: A standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid, HCl).

-

Calibration Buffers: Standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).[15]

-

Ionic Strength Adjuster: A concentrated solution of an inert salt (e.g., 1 M Potassium Chloride, KCl) to maintain a constant ionic strength throughout the titration.[15]

3. Procedure:

-

Calibration of the pH meter: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.[15]

-

Preparation of the Analyte Solution: Pipette a known volume (e.g., 50.0 mL) of the amine solution into a 250 mL beaker. Add a small volume of the ionic strength adjuster.

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the amine solution.

-

Add the titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the volume of the increments (e.g., 0.1 mL) to obtain more data points around the equivalence point.

-

Continue the titration until the pH of the solution becomes consistently acidic and changes only slightly with further addition of the titrant.

-

4. Data Analysis:

-

Plot a graph of the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a titration curve.[14]

-

Identify the equivalence point of the titration, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.[16]

-

Determine the volume of titrant at the half-equivalence point.

-

The pKa of the conjugate acid of the amine is equal to the pH of the solution at the half-equivalence point.[15]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

References

- 1. pKa of Diethylamine [vcalc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Solved 11. The pKa of diethylammonium ion is 10.98. What is | Chegg.com [chegg.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. brainly.com [brainly.com]

- 8. Solved The ethylammonium ion, CH3CH2NH3+ has a pKa of 10.81. | Chegg.com [chegg.com]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. pKa of Triethylamine [vcalc.com]

- 11. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 12. enamine.net [enamine.net]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

Methodological & Application

The Synthesis of Rhodamine Dyes Utilizing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of rhodamine dyes using 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid as a key intermediate. This versatile building block allows for the creation of a diverse range of fluorescent probes with applications in biological imaging, diagnostics, and materials science.

Introduction

Rhodamine dyes are a class of exceptionally bright and photostable fluorophores widely employed in various scientific disciplines. Their utility stems from their strong absorption and fluorescence in the visible and near-infrared regions of the electromagnetic spectrum. The synthesis of functionalized rhodamine derivatives is crucial for their application as fluorescent labels for biomolecules, sensors for metal ions and pH, and as components in advanced imaging modalities like stimulated emission depletion (STED) microscopy.

A common and effective strategy for synthesizing rhodamine dyes involves the condensation of a benzoic acid derivative with one or two equivalents of an m-aminophenol derivative. In this context, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid serves as a valuable precursor, enabling the introduction of a diethylamino group at the xanthene core, which is a common feature in many commercially available rhodamine dyes. This document outlines the synthesis of this key intermediate and its subsequent condensation to form various rhodamine dyes, providing detailed protocols and a summary of their photophysical properties.

Synthesis of the Key Intermediate: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid

The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid can be efficiently achieved through the reaction of 3-N,N-diethylaminophenol with phthalic anhydride. A solvent-free, molten-state synthesis offers a green and high-yielding alternative to traditional solvent-based methods.

Experimental Protocol: Molten-State Synthesis[1]

-

Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 3-N,N-diethylaminophenol and phthalic anhydride in a molar ratio of approximately 1:1 to 1:1.2.[1]

-

Reaction: Heat the mixture to 100-130°C with constant stirring, allowing the reactants to melt and react.[1]

-

Dispersion: As a significant amount of solid product forms, slowly add a small amount of toluene to disperse the solid and continue the reaction for a total of 2-5 hours.[1]

-

Work-up: Cool the reaction mixture to approximately 60°C and add a sodium hydroxide solution to adjust the pH to 8-12. Heat the mixture to about 90°C and stir for 1-3 hours.[1]

-

Isolation: After cooling, dissolve the solid in water and separate the aqueous layer. Acidify the aqueous layer with dilute hydrochloric acid to a pH of 3-6 to precipitate the product.[1]

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a mixture of toluene and absolute ethanol (1:1) to yield the final product with a high purity and a yield of over 90%.[1]

General Synthesis of Rhodamine Dyes

The core of rhodamine dye synthesis from 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid involves an acid-catalyzed condensation reaction with an appropriate m-aminophenol derivative. The choice of the aminophenol determines the final structure and properties of the dye. This section provides two distinct protocols using different acid catalysts.

Protocol 1: Condensation using Methanesulfonic Acid

This method is suitable for the synthesis of a variety of rhodamine dyes, including the YL series of dyes.

Experimental Workflow: Methanesulfonic Acid Condensation

References

Application Notes and Protocols: UV-A Filters in Sunscreen and Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing understanding of the significant contribution of ultraviolet A (UVA) radiation to photoaging and skin cancer has led to an increased demand for effective UVA protection in sunscreens and daily-use cosmetic products.[1][2] Unlike UVB rays, which are the primary cause of sunburn, UVA radiation penetrates deeper into the skin, causing long-term damage.[2][3] These application notes provide detailed information on the properties and evaluation of common UVA filters, offering standardized protocols for their assessment.

Key UV-A Filters: A Comparative Overview

The selection of a UVA filter for a cosmetic or sunscreen formulation depends on several factors, including its absorption spectrum, photostability, and compatibility with other ingredients. Both organic (chemical) and inorganic (physical) filters are utilized to provide UVA protection.[4][5]

Organic (Chemical) UV-A Filters

Organic filters function by absorbing UVA radiation and converting it into heat.[5][6]

-

Avobenzone (Butyl Methoxydibenzoylmethane): A widely used UVA filter, Avobenzone, provides excellent protection across the UVA spectrum.[7][8] However, it is known for its photounstability, degrading significantly upon exposure to UV light.[7][9][10] To counteract this, it is often formulated with photostabilizers such as Octocrylene or Bemotrizinol (Tinosorb S), or encapsulated to improve its stability.[7][11]

-

Ecamsule (Mexoryl SX): Developed by L'Oréal, Ecamsule is a photostable organic filter that primarily absorbs UVA rays.[3][12][13][14] Its water-solubility makes it suitable for lightweight, non-greasy formulations.[12][13] It is often combined with other filters to provide broad-spectrum protection.[3][12]

-

Bisoctrizole (Tinosorb M): This is a unique broad-spectrum UV filter that functions as a hybrid, absorbing, reflecting, and scattering both UVA and UVB rays.[1][15] It is highly photostable and can help stabilize other less stable filters.[1][15]

-

Bemotrizinol (Tinosorb S): An oil-soluble and highly photostable broad-spectrum UV filter, Bemotrizinol is effective in protecting against both UVA and UVB radiation.[1][16] It is also known to stabilize other sunscreen ingredients, such as Avobenzone.[7]

Inorganic (Physical) UV-A Filters

Inorganic filters work by creating a physical barrier on the skin that reflects and scatters UV radiation.[17][18]

-

Zinc Oxide (ZnO): Recognized as a safe and effective sunscreen ingredient, Zinc Oxide offers broad-spectrum protection against both UVA and UVB rays.[6][17][19][20] It is photostable and less likely to cause skin irritation, making it suitable for sensitive skin.[6][17] The particle size of zinc oxide can influence the cosmetic appearance of the product, with smaller, nano-sized particles reducing the white cast on the skin.[20]

-

Titanium Dioxide (TiO2): While primarily a UVB filter, Titanium Dioxide also offers some protection against UVA rays.[21] Similar to Zinc Oxide, its particle size affects its efficacy and aesthetic properties.[21]

Quantitative Data Summary

The following tables provide a summary of the key characteristics of common UV-A filters for easy comparison.

Table 1: Absorption and Physical Properties of UV-A Filters

| UV Filter | Type | Primary UV Range | Peak Absorption (λmax) | Solubility | Photostability |

| Avobenzone | Organic | UVA | ~357 nm[8][9] | Oil | Low[9][10] |

| Ecamsule (Mexoryl SX) | Organic | UVA | ~345 nm[13] | Water | High[3][13] |

| Bisoctrizole (Tinosorb M) | Hybrid | UVA/UVB | ~305 nm, ~360 nm[15] | Insoluble (dispersion) | High[1][15] |

| Bemotrizinol (Tinosorb S) | Organic | UVA/UVB | Broad | Oil | High[1] |

| Zinc Oxide | Inorganic | UVA/UVB | Broad[6][19] | Insoluble | High[6] |

Table 2: Formulation and Regulatory Considerations

| UV Filter | Common Formulation Strategies | Regulatory Status (Example) |

| Avobenzone | Combined with photostabilizers (e.g., Octocrylene)[7][9] | Approved in the US (up to 3%) and EU (up to 5%)[11] |

| Ecamsule (Mexoryl SX) | Used in combination with other UV filters for broad-spectrum coverage[3][12] | Widely used in Europe and Canada; limited approval in the US[12] |

| Bisoctrizole (Tinosorb M) | Often combined with other filters to enhance overall efficacy[1] | Not currently available in the US[15] |

| Bemotrizinol (Tinosorb S) | Used to stabilize other filters like Avobenzone[7] | Not yet approved in the US, but used in Europe and other regions[11] |

| Zinc Oxide | Particle size is optimized to balance efficacy and aesthetics[20] | Generally recognized as safe and effective (GRASE) by the FDA[19] |

Experimental Protocols

Standardized testing protocols are essential for evaluating the performance and safety of UV-A filters in cosmetic formulations.

Protocol 1: In Vitro UV-A Protection Factor (UVA-PF) Determination

Objective: To measure the effectiveness of a sunscreen product in protecting against UVA radiation in a laboratory setting.

Materials:

-

UV Spectrophotometer with an integrating sphere

-

Polymethyl methacrylate (PMMA) plates with a roughened surface

-

Solar simulator with a defined UV output

-

Test sunscreen formulation

Procedure:

-

Sample Application: Apply a uniform film of the sunscreen product to the PMMA plate at a concentration of 0.75 mg/cm².

-

Initial Measurement: Measure the initial UV transmittance of the sample across the 290-400 nm range.

-

UV Exposure: Expose the sample to a controlled dose of UV radiation from the solar simulator. The dose is calculated based on the initial UVA protection factor (UVA-PF₀).[22]

-

Final Measurement: After irradiation, measure the final UV transmittance of the sample.

-

Calculation: The UVA-PF is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum and the solar simulator's spectral irradiance.[22][23] An adjustment coefficient 'C' is used to align the in vitro SPF value with the labeled in vivo SPF.[23]

Protocol 2: Photostability Assessment

Objective: To determine the stability of a UV filter in a formulation upon exposure to UV radiation.

Materials:

-

Solar simulator or other controlled UV radiation source

-

Quartz plates or other suitable substrate

-

HPLC or UV-Vis Spectrophotometer

-

Test formulation containing the UV filter

Procedure:

-

Sample Preparation: Apply a thin, uniform layer of the test formulation onto the substrate.

-

Initial Analysis: Determine the initial concentration or absorbance of the UV filter using HPLC or spectrophotometry.

-

UV Irradiation: Expose the prepared samples to a defined dose of UV radiation.

-